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Compound Name: AZ7550

Cat. No.: B560540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the adverse effect profiles of the third-generation

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) osimertinib and its

active metabolite, AZ7550. The information presented is based on clinical trial data and

pharmacokinetic/pharmacodynamic analyses to assist in understanding the safety and

tolerability of these compounds.

Osimertinib is a cornerstone in the treatment of EGFR-mutated non-small cell lung cancer

(NSCLC), targeting both sensitizing and T790M resistance mutations.[1][2] Its metabolite,

AZ7550, also exhibits pharmacological activity and contributes to the overall safety profile of

the parent drug.[3] Understanding the distinct and overlapping toxicities of both molecules is

crucial for optimizing patient management and guiding future drug development.

Comparative Summary of Adverse Effects
The following table summarizes the key adverse effects associated with osimertinib and the

specific toxicities linked to its active metabolite, AZ7550. Data for osimertinib is derived from

various clinical trials, while the adverse effects for AZ7550 are based on studies correlating its

plasma concentration with toxicities in patients treated with osimertinib.
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Adverse Effect Category
Osimertinib (All Grades %)
[4][5][6]

AZ7550-Associated
Adverse Events (Grade ≥2)
[5][7]

Gastrointestinal Diarrhea (58-60%) Not directly associated

Stomatitis (29-32%) Not directly associated

Nausea (14-20%) Not directly associated

Decreased appetite (20-24%)

Anorexia (Significant

association with higher

exposure)

Dermatological Rash (58-59%) Not directly associated

Dry skin (36-38%) Not directly associated

Nail toxicity (35-39%)

Paronychia (Significant

association with higher

exposure)

Hematological Anemia (16%)
Anemia (Higher blood levels in

patients with higher grades)

Leukopenia, Lymphopenia,

Neutropenia,

Thrombocytopenia (Common)

Neutropenia, Lymphopenia

(Higher blood levels in patients

with higher grades)

Respiratory Cough (17-22%) Not directly associated

Dyspnea (13-15%) Not directly associated

Interstitial Lung Disease

(ILD)/Pneumonitis (3.9%)
Not directly associated

Cardiac
QTc Interval Prolongation

(10%)
Not directly associated

General Fatigue (16-21%) Not directly associated
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The data presented in this guide are primarily derived from clinical trials and pharmacokinetic

(PK) / pharmacodynamic (PD) analyses of patients receiving osimertinib. As AZ7550 is a

metabolite, dedicated clinical trials for AZ7550 as a standalone agent are not available. The

methodologies below reflect the typical approaches used in the safety assessment of

osimertinib and the evaluation of its metabolites.

Osimertinib Clinical Trial Safety Assessment
(Exemplified by FLAURA and AURA studies)

Patient Population: Patients with locally advanced or metastatic EGFR-mutated NSCLC.

Treatment: Patients received osimertinib orally at a specified daily dose (e.g., 80 mg).

Adverse Event Monitoring: Adverse events (AEs) were continuously monitored and recorded

throughout the study. AEs were graded according to the National Cancer Institute Common

Terminology Criteria for Adverse Events (NCI-CTCAE).

Clinical Assessments: Regular physical examinations, vital sign measurements, and

laboratory tests (hematology, clinical chemistry) were conducted at baseline and at

scheduled intervals during the trial.

Specialized Assessments: Electrocardiograms (ECGs) were performed to monitor for cardiac

abnormalities, including QTc interval prolongation. Ophthalmologic examinations were

conducted to assess for ocular toxicities like keratitis.

Data Analysis: The incidence, severity, and frequency of all AEs were summarized. The

relationship between drug administration and the occurrence of AEs was assessed by

investigators.

Pharmacokinetic/Pharmacodynamic Analysis of
Osimertinib and AZ7550

Study Design: A prospective, longitudinal observational study in patients with advanced

NSCLC receiving osimertinib.[7]

Sample Collection: Serial blood samples were collected from patients at various time points

after osimertinib administration.
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Bioanalysis: Plasma concentrations of osimertinib and its metabolites, including AZ7550,

were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.

Pharmacokinetic Modeling: A population pharmacokinetic (PopPK) model was developed to

estimate the area under the plasma concentration-time curve from 0 to 24 hours (AUC0–24)

for osimertinib and AZ7550.

Exposure-Toxicity Relationship Analysis: The relationship between the estimated AUC0–24

of AZ7550 and the incidence and severity of specific adverse events (e.g., paronychia,

anorexia, hematological toxicities) was evaluated using statistical methods. A p-value of

<0.05 was considered statistically significant.[7]

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanism of action of osimertinib and the known targets

of its active metabolite, AZ7550.
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Caption: Mechanism of action of osimertinib in inhibiting EGFR signaling pathways.
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Caption: Known inhibitory targets of the osimertinib metabolite, AZ7550.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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